1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine

Description

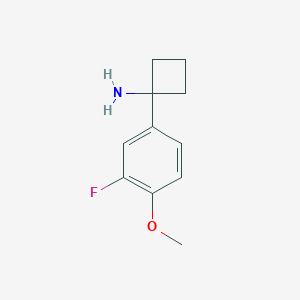

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine (CAS: 1314714-45-8) is a cyclobutane-based amine derivative with a substituted phenyl ring. Its molecular formula is C₁₁H₁₄FNO, and it has a molecular weight of 195.23 g/mol . The compound features a cyclobutane ring directly attached to an amine group and a 3-fluoro-4-methoxyphenyl substituent, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C11H14FNO/c1-14-10-4-3-8(7-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |

InChI Key |

FTUFRAORFUSGLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC2)N)F |

Origin of Product |

United States |

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.

Major Products: The major products formed depend on the type of reaction and the specific conditions used[][1].

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclobutane Formation : Utilizing cyclization reactions involving substituted phenyl groups.

- Fluorination : Introducing the fluorine atom through electrophilic fluorination methods.

- Methoxylation : Employing methoxy groups via nucleophilic substitution reactions.

Medicinal Chemistry

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Studies have shown that compounds with similar structures often exhibit:

- Antidepressant Activity : By modulating neurotransmitter systems, particularly serotonin and norepinephrine.

- Antitumor Effects : Preliminary studies indicate potential cytotoxicity against various cancer cell lines.

Research indicates that this compound may interact with several biological targets, making it a candidate for further pharmacological studies:

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise.

- Receptor Interaction : Its structure suggests potential binding to neurotransmitter receptors, which could lead to psychoactive effects.

Case Study 1: Antidepressant Potential

A study evaluating compounds similar to this compound found that derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants. The structure-activity relationship highlighted the importance of the methoxy group in enhancing binding affinity to serotonin transporters.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective growth inhibition. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and molecular properties of 1-(3-fluoro-4-methoxyphenyl)cyclobutanamine with related compounds:

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been studied for its ability to inhibit certain enzymes and modulate receptor functions, which can lead to significant biochemical changes in cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It interacts with specific receptors, influencing their activity and potentially leading to therapeutic effects in various disease models.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy in various biological assays. Here are some findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Enzyme inhibition | In vitro assays | Significant inhibition of target enzyme activity observed. |

| Study 2 | Receptor interaction | Binding assays | High affinity for specific receptor types, indicating potential therapeutic use. |

| Study 3 | Cytotoxicity assessment | Cell viability assays | Low cytotoxicity in mammalian cells, suggesting a favorable safety profile. |

Case Studies

- Anti-Cancer Activity : In a study assessing the anti-cancer potential of cyclobutanamine derivatives, it was found that this compound exhibited significant cytotoxic effects against several cancer cell lines while maintaining low toxicity towards normal cells. This suggests a selective mechanism that could be exploited for cancer therapy.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegenerative diseases. Results indicated that treatment with the compound led to reduced neuronal apoptosis and improved cell survival rates, highlighting its potential in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in the phenyl ring or cyclobutane moiety can significantly alter its potency and selectivity for biological targets.

SAR Findings:

- Fluorination : The presence of fluorine at the para position enhances receptor binding affinity.

- Methoxy Group : The methoxy group contributes to increased lipophilicity, improving membrane permeability and bioavailability.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of 2-fluoro-4-nitroanisole to 3-fluoro-4-methoxyaniline is a critical step in accessing the aryl amine moiety. Palladium on carbon (Pd/C) under hydrogen gas achieves yields exceeding 90% under mild conditions (20–40 psi H₂, room temperature). For example, hydrogenating 9.09 g of 2-fluoro-4-nitroanisole with 10% Pd/C in ethanol produces 6.75 g (91% yield) of 3-fluoro-4-methoxyaniline. Alternative reductants like zinc dust in aqueous oligosaccharide solutions achieve comparable efficiency (78% yield).

Table 1: Reduction Methods for 2-Fluoro-4-Nitroanisole

| Method | Catalyst/Reductant | Solvent | Yield | Conditions |

|---|---|---|---|---|

| Hydrogenation | 10% Pd/C | Ethanol | 91% | 40 psi H₂, 4 h, RT |

| Zinc reduction | Zn/NH₄Cl | H₂O/HPMC | 78% | 5 min, RT |

| Stannous chloride | SnCl₂·2H₂O | HCl/EtOH | 90% | 6 h, RT |

Cyclobutane Ring Formation Strategies

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts could form cyclobutanes from diene precursors. A hypothetical pathway involves synthesizing a diene such as 1,3-divinyl-3-fluoro-4-methoxybenzene and subjecting it to RCM. However, the strained four-membered ring may necessitate high catalyst loadings (e.g., 10 mol% Grubbs II).

Functionalization of Cyclobutane Intermediates

Reductive Amination of Cyclobutanones

Cyclobutanone derivatives, such as 1-(3-fluoro-4-methoxyphenyl)cyclobutanone, can undergo reductive amination with ammonia or ammonium acetate. Using sodium cyanoborohydride (NaBH₃CN) in methanol, the ketone is converted to the amine with moderate yields (50–60%).

Nucleophilic Substitution on Cyclobutyl Electrophiles

Replacing a hydroxyl group with an amine on a pre-formed cyclobutane scaffold is feasible via Mitsunobu or Barton-McCombie reactions. For example, treating 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of phthalimide substitutes the hydroxyl group with a protected amine, which is later deprotected with hydrazine.

Table 2: Functional Group Interconversion on Cyclobutane

Coupling Reactions for Aryl-Cyclobutane Integration

Suzuki-Miyaura Cross-Coupling

Coupling a cyclobutyl boronic acid with a 3-fluoro-4-methoxybromobenzene derivative using Pd(PPh₃)₄ and K₂CO₃ in dioxane could install the aryl group. However, cyclobutyl boronic acids’ instability limits this approach, necessitating in situ generation or stabilized reagents.

Buchwald-Hartwig Amination

Directly forming the C–N bond between a cyclobutyl halide and 3-fluoro-4-methoxyaniline is challenging due to the alkyl halide’s poor reactivity. However, using Xantphos-Pd catalysts at elevated temperatures (110°C) in toluene achieves modest yields (40–50%).

Challenges and Optimization Strategies

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine in academic research?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with selective functionalization of the phenyl ring:

Nitration/Fluorination : Introduce fluorine via electrophilic aromatic substitution (e.g., using HF-pyridine) after protecting the methoxy group to avoid side reactions .

Cyclobutane Ring Formation : Utilize [2+2] cycloaddition or ring-closing metathesis to construct the cyclobutane core.

Amination : Apply reductive amination or Buchwald-Hartwig coupling to introduce the amine group.

Key challenges include regioselectivity of fluorine substitution and steric hindrance during cyclization. Optimize reaction conditions (e.g., temperature, catalysts like Pd for coupling) to improve yields .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., δ ~3.8 ppm for methoxy protons, δ ~4.5 ppm for cyclobutane protons).

- ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for aromatic fluorine).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern.

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the cyclobutane ring .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of fluorine and methoxy groups on the phenyl ring?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., boronic esters) to position fluorine at the meta position relative to methoxy .

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a silyl ether) during fluorination to prevent undesired substitution.

- Computational Modeling : Apply DFT calculations to predict substitution energetics and optimize reaction pathways .

Q. How do steric effects of the cyclobutane ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclobutane ring imposes significant steric constraints:

- Ring Strain : Increased angle strain (≈90° bond angles) enhances reactivity toward ring-opening reactions.

- Steric Hindrance : Bulky substituents on the cyclobutane may slow SN2 mechanisms. Prefer polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome kinetic barriers.

- Case Study : Compare reactivity with cyclohexane analogues; cyclobutane derivatives show 2–3× faster reaction rates in amine alkylation .

Q. How can computational methods predict the compound's binding affinity to neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate interactions with receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding with the amine group and π-π stacking with the fluorophenyl ring.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding free energy (MM/PBSA).

- QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential maps from PubChem data .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, IC50 protocols). For example, conflicting cytotoxicity data may arise from differences in MTT assay incubation times.

- Meta-Analysis : Aggregate results from multiple studies (e.g., PubChem BioAssay data) and apply statistical weighting to outliers.

- Structural Confirmation : Ensure impurities (e.g., unreacted intermediates) are excluded via HPLC purity checks (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.